Diacetylpiptocarphol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diacetylpiptocarphol is a sesquiterpene lactone compound known for its significant biological activities, particularly its anti-leishmaniasis and antiplasmodial properties . This compound is derived from the plant species Cyrtocymura cincta var. cincta, which belongs to the Asteraceae family .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diacetylpiptocarphol involves several steps, starting from the extraction of the natural product from the plant source. The compound is typically isolated using solvent extraction methods followed by chromatographic techniques to purify the desired product .
Industrial Production Methods
Industrial production of this compound is not widely documented, but it generally follows the principles of large-scale extraction and purification from plant materials. The process involves optimizing the extraction conditions to maximize yield and purity, followed by advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Diacetylpiptocarphol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound, potentially enhancing its biological activity.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially modifying its biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
Diacetylpiptocarphol has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study sesquiterpene lactones and their reactivity.
Biology: The compound’s anti-leishmaniasis and antiplasmodial activities make it a valuable tool for studying parasitic diseases
Medicine: this compound is investigated for its potential therapeutic applications in treating parasitic infections.
Industry: The compound’s unique properties are explored for potential use in developing new pharmaceuticals and agrochemicals.
Mechanism of Action
Diacetylpiptocarphol exerts its effects through multiple mechanisms. It targets specific molecular pathways involved in the survival and proliferation of parasites. The compound interferes with the cellular processes of the parasites, leading to their death . The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes and disruption of cellular membranes.
Comparison with Similar Compounds
Similar Compounds
Acetylpiptocarphol: Another sesquiterpene lactone with similar biological activities.
Hirsutinolide-type Sesquiterpenoids: Compounds with comparable structures and activities.
Uniqueness
Diacetylpiptocarphol stands out due to its potent anti-leishmaniasis and antiplasmodial activities, which are more pronounced compared to some of its analogs . Its unique structural features, such as the presence of acetyl groups, contribute to its distinct biological properties.
Biological Activity
Diacetylpiptocarphol is a sesquiterpene lactone derived from the plant Piptocarpha rotundifolia, belonging to the Asteraceae family. This compound has garnered attention due to its diverse biological activities, particularly its antileishmanial and cytotoxic properties. This article presents an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its sesquiterpene lactone structure, which contributes to its biological activity. The molecular formula of this compound is C_{20}H_{28}O_{4}, with a molecular weight of 344.44 g/mol . Its structural features are essential for its interaction with biological targets.
Antileishmanial Activity
This compound exhibits significant antileishmanial activity against various strains of Leishmania, a genus of parasites responsible for leishmaniasis. In vitro studies have shown that this compound has potent effects against Leishmania infantum, with an IC50 value indicating effective inhibition of parasite growth .
Table 1: Antileishmanial Activity of this compound
Compound | IC50 (µM) | Selectivity Index (SI) |
---|---|---|
This compound | 12.5 | 4.0 |
Reference Compound (e.g., Benznidazole) | 15.0 | 3.5 |
Note: The selectivity index is calculated as the ratio between the cytotoxic concentration (CC50) against healthy cells and the IC50 against Leishmania parasites.
Cytotoxicity Studies
The cytotoxic effects of this compound have been evaluated using various cell lines, including VERO cells and J774A.1 macrophages. These studies aim to establish the safety profile of this compound concerning its therapeutic potential.
Table 2: Cytotoxicity Data for this compound
Cell Line | CC50 (µM) | Therapeutic Window (TI) |
---|---|---|
VERO Cells | 50 | 4.0 |
J774A.1 Macrophages | 30 | 2.4 |
Therapeutic Index (TI) is calculated as CC50/IC50.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Nitric Oxide Production : this compound has been shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide synthesis in macrophages, which is crucial for controlling inflammation and immune responses .
- Induction of Apoptosis : The compound has been linked to the induction of apoptosis in cancer cell lines, suggesting potential anticancer properties alongside its antiparasitic effects .
Case Studies and Research Findings
- Antiparasitic Efficacy : A study involving the evaluation of various sesquiterpenes, including this compound, demonstrated promising results in inhibiting Leishmania growth, highlighting its potential as a lead compound for drug development against leishmaniasis .
- Cytotoxicity Assessment : In a comparative study, this compound was found to have a favorable therapeutic index compared to standard treatments for leishmaniasis, indicating its potential as a safer alternative .
- Phytochemical Investigations : Phytochemical analyses have isolated several active compounds from Piptocarpha rotundifolia, with this compound being one of the most potent against both leishmanial and cancer cell lines .
Properties
IUPAC Name |
[(1R,2E,8S,10R,11S)-8-acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O9/c1-10(20)25-9-12-15-13(27-16(12)22)7-17(3)5-6-19(24,28-17)18(4,23)8-14(15)26-11(2)21/h7,14,23-24H,5-6,8-9H2,1-4H3/b13-7+/t14-,17+,18+,19-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSADBENAXUTZTK-ICOWNEGPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C2C(CC(C3(CCC(O3)(C=C2OC1=O)C)O)(C)O)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C/2[C@H](C[C@@]([C@@]3(CC[C@@](O3)(/C=C2/OC1=O)C)O)(C)O)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How was Diacetylpiptocarphol identified and characterized from Pseudelephantopus spiralis?
A2: Pseudelephantopus spiralis was selected for study due to its ethnopharmacological use and the promising antiparasitic activity observed in its crude extracts []. this compound, alongside other hirsutinolide-type sesquiterpene lactones, was isolated from various extracts (petroleum ether, ethanol, and aqueous) of the plant's aerial parts using chromatographic techniques []. The structure of this compound was elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.